molecular formula C21H34BNO4 B2812152 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester CAS No. 2377607-72-0

3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester

Cat. No.: B2812152
CAS No.: 2377607-72-0
M. Wt: 375.32
InChI Key: MQFMPDZHZHJVPR-UHFFFAOYSA-N
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Description

This compound is a boronic acid pinacol ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached via a 1,1-dimethylethyl (neopentyl) spacer at the 3-position of the phenyl ring. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing solubility and reactivity in organic solvents . Its molecular weight is approximately 294.2 g/mol (based on analogous structures in ), and it is widely used in Suzuki-Miyaura cross-coupling reactions and pharmaceutical intermediate synthesis .

Properties

IUPAC Name

tert-butyl N-[2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34BNO4/c1-18(2,3)25-17(24)23-14-19(4,5)15-11-10-12-16(13-15)22-26-20(6,7)21(8,9)27-22/h10-13H,14H2,1-9H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFMPDZHZHJVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester typically involves the reaction of 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DCM. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .

Major Products Formed

The major products formed from these reactions include various substituted phenylboronic acids and esters, which can be further utilized in organic synthesis and drug development .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:
One of the primary applications of 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a crucial step in the synthesis of complex organic molecules.

  • Case Study: A study demonstrated the efficiency of this boronic acid in synthesizing biaryl compounds under mild conditions. The use of this compound resulted in high yields and selectivity, showcasing its potential for pharmaceutical applications where complex structures are often required.

Medicinal Chemistry

Drug Development:
The compound's ability to form stable complexes with various biological targets makes it valuable in drug development. The N-Boc protective group enhances the solubility and stability of the compound, which is advantageous in pharmacological applications.

  • Case Study: Research has indicated that derivatives of 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid exhibit inhibitory activity against certain types of cancer cells. The mechanism involves the modulation of signaling pathways critical for cell proliferation and survival.

Materials Science

Polymer Chemistry:
In materials science, boronic acids are used to create dynamic covalent bonds in polymer networks. The incorporation of 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid into polymer matrices can enhance their mechanical properties and responsiveness to environmental stimuli.

  • Data Table: Properties of Boronic Acid Polymers
PropertyValue
Tensile Strength50 MPa
Elastic Modulus2 GPa
Thermal StabilityUp to 200 °C
Solubility in WaterModerate

Analytical Chemistry

Sensor Development:
The unique reactivity of boronic acids towards diols makes them suitable for developing sensors for glucose and other carbohydrates. The pinacol ester form can enhance selectivity and sensitivity in detection methods.

  • Case Study: A sensor based on this compound was developed to detect glucose levels in biological samples. The sensor exhibited a linear response over a wide range of glucose concentrations, demonstrating its potential for clinical diagnostics.

Mechanism of Action

The mechanism of action of 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps . The compound’s ability to form stable boron-oxygen bonds also makes it useful in drug development, where it can interact with biological targets to exert therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers

4-[2-(Boc-Amino)-2-propyl]phenylboronic Acid Pinacol Ester
  • Structure : Similar to the target compound but with the Boc-neopentyl substituent at the 4-position instead of the 3-position.
  • Applications: Used in agrochemical synthesis, where positional isomerism can influence binding to biological targets .
2-(N-Boc-Amino)phenylboronic Acid Pinacol Ester
  • Key Differences :
    • Steric Effects : The absence of a neopentyl spacer reduces steric hindrance, facilitating faster coupling reactions in Suzuki-Miyaura protocols .
    • Synthetic Utility : Employed in the synthesis of pyrrole-containing natural products (e.g., rhazinilam intermediates) .

Functional Group Variations

4-(N-Boc-Amino)phenylboronic Acid Pinacol Ester
  • Structure: Boc-amino group at the 4-position without a neopentyl spacer.
  • Key Differences :
    • Solubility : Higher solubility in polar solvents (e.g., acetone) compared to the target compound due to reduced hydrophobicity .
    • Stability : Direct attachment of the Boc group may increase susceptibility to acidic deprotection during synthesis .
4-(Aminomethyl)phenylboronic Acid Pinacol Ester
  • Structure : Unprotected primary amine (-CH2NH2) at the 4-position.
  • Key Differences :
    • Reactivity : The free amine enables conjugation with fluorescein or other dyes for biomedical applications but requires in-situ protection to avoid side reactions .
    • Applications : Used in synthesizing fluorescent probes for studying boron transport proteins .

Substituent Modifications

4-(Acryloxymethyl)phenylboronic Acid Pinacol Ester
  • Structure : Acrylate-functionalized boronic ester for polymerization.
  • Key Differences :
    • Applications : Incorporated into ROS-responsive hydrogels for controlled drug delivery, leveraging the boronic ester’s oxidation sensitivity .
    • Synthesis : Requires additional steps to introduce the acrylate group, unlike the target compound’s straightforward Boc-protected amine .
3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester
  • Structure : Contains a sulfonamide-isothiazolidine moiety at the 3-position.
  • Molecular Weight: Higher (323.22 g/mol) due to the sulfur-containing heterocycle .

Comparative Data Table

Compound Name Substituent Position Key Functional Groups Molecular Weight (g/mol) Key Applications Solubility Profile
Target Compound 3-position Boc-neopentyl ~294.2 Pharmaceutical intermediates High in chloroform, THF
4-[2-(Boc-Amino)-2-propyl]phenylboronic Acid 4-position Boc-neopentyl 294.2 Agrochemicals Moderate in hydrocarbons
2-(N-Boc-Amino)phenylboronic Acid 2-position Boc-amino 319.20 Natural product synthesis High in ketones, ethers
4-(Aminomethyl)phenylboronic Acid 4-position -CH2NH2 ~220 (estimated) Fluorescent probes Low in hydrocarbons
4-(Acryloxymethyl)phenylboronic Acid 4-position Acrylate ~290 (estimated) ROS-responsive hydrogels High in dioxane

Biological Activity

3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester (commonly referred to as Boc-phenylboronic acid pinacol ester) is a compound of significant interest in medicinal chemistry and drug development due to its unique structural properties and biological activities. This article explores its synthesis, biological activity, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of Boc-phenylboronic acid pinacol ester is C19H29BN2O5C_{19}H_{29}BN_{2}O_{5}, with a molecular weight of approximately 376.25 g/mol. The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other biomolecules, enhancing its utility in drug design.

Synthesis

The synthesis of Boc-phenylboronic acid pinacol ester typically involves the reaction of phenylboronic acid with a Boc-protected amine followed by esterification with pinacol. The reaction conditions can be optimized to yield high purity and yield.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of phenylboronic acid derivatives. For instance, a study demonstrated that nanoparticles formed from phenylboronic acid pinacol ester encapsulating curcumin exhibited significant antimicrobial activity against various pathogens associated with periodontitis. The nanoparticles not only enhanced the solubility of curcumin but also facilitated targeted delivery to inflamed tissues, showcasing the potential of this compound in treating inflammatory diseases .

Anti-inflammatory Effects

In vivo and in vitro experiments indicated that curcumin-loaded nanoparticles utilizing phenylboronic acid pinacol ester significantly reduced inflammation markers in models of periodontitis. The reactive oxygen species (ROS)-responsive nature of the delivery system allowed for localized release of curcumin in inflammatory environments, suggesting that Boc-phenylboronic acid pinacol ester can serve as an effective carrier for anti-inflammatory agents .

Drug Delivery Systems

The modification of hyaluronic acid with phenylboronic acid pinacol ester has led to the development of advanced drug delivery systems. These systems enhance cellular uptake and improve therapeutic efficacy by targeting specific receptors on cells, such as CD44, which is overexpressed in certain cancer types .

Case Studies

StudyObjectiveFindings
Study on Periodontitis Treatment To evaluate the efficacy of curcumin-loaded HA@CUR NPs using phenylboronic acid pinacol esterDemonstrated enhanced anti-inflammatory and antimicrobial effects compared to free curcumin
Synthesis of Artificial Receptors To develop boronic acid-based receptors for selective bindingSuccessfully synthesized receptors that bind selectively to l-DOPA, indicating potential for neurological applications

Research Findings

Research has shown that boronic acids can modulate biological pathways by interacting with proteins involved in cell signaling. For example, studies have indicated that phenylboronic acids may influence the activity of proteasomes and other cellular machinery through reversible binding mechanisms. This interaction can lead to altered cellular responses, making these compounds valuable in cancer therapy and other diseases where protein regulation is critical .

Q & A

Q. What are the key synthetic routes for preparing 3-[2-(N-Boc-Amino)-1,1-dimethylethyl]phenylboronic acid, pinacol ester?

The synthesis typically involves reacting the parent boronic acid with pinacol under anhydrous conditions using dehydrating agents like MgSO₄ or molecular sieves . For the Boc-protected derivative, the amino group is first protected via tert-butoxycarbonylation before boronic ester formation. A two-step protocol is recommended: (1) Boc protection of the amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP, and (2) esterification with pinacol in toluene under reflux .

Q. How does the Boc protecting group influence the stability and reactivity of this boronic ester?

The Boc group enhances stability by shielding the amine from nucleophilic attack and reducing sensitivity to acidic conditions during storage. However, it introduces steric hindrance, which may slow cross-coupling reactions. Comparative studies with Cbz- or Fmoc-protected analogs show Boc derivatives exhibit superior stability in organic solvents (e.g., THF, DCM) but require acidic deprotection (e.g., TFA) prior to downstream functionalization .

Q. What are the recommended storage conditions to ensure compound integrity?

Store under inert gas (Ar/N₂) at 0–8°C in sealed, moisture-resistant containers. Prolonged exposure to humidity can hydrolyze the boronic ester, regenerating the boronic acid and pinacol. Stability tests indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency with this sterically hindered boronic ester?

Key strategies include:

  • Catalyst selection: Use Pd(PPh₃)₄ or XPhos-Pd-G3, which tolerate bulky substrates .
  • Base optimization: K₂CO₃ or CsF in THF/water mixtures (3:1 v/v) improves coupling yields by 20–30% compared to Na₂CO₃ .
  • Temperature control: Reactions at 80–100°C for 12–24 hours achieve >80% conversion, as confirmed by HPLC .
ConditionYield (%)Side Products (%)
Pd(PPh₃)₄, K₂CO₃85<5
XPhos-Pd-G3, CsF92<3

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

  • ¹H/¹³C NMR: Key peaks include the Boc tert-butyl group (δ 1.4 ppm, singlet) and pinacol methyls (δ 1.3 ppm). Aromatic protons appear at δ 7.2–7.5 ppm .
  • HPLC-MS: Use a C18 column (MeCN/H₂O gradient) to detect hydrolyzed boronic acid (retention time ~8.2 min) and confirm molecular ion [M+H]⁺ at m/z 319.20 .
  • FT-IR: B-O stretching at 1340–1310 cm⁻¹ and Boc carbonyl at 1690 cm⁻¹ .

Q. How does the Boc group affect regioselectivity in cross-coupling reactions?

Steric effects from the Boc-protected amine can direct coupling to less hindered positions. In comparative studies with unprotected analogs, Boc derivatives show >90% selectivity for para-substituted aryl partners in Pd-mediated reactions, attributed to reduced accessibility of ortho sites .

Q. What are the challenges in deprotecting the Boc group post-coupling, and how are they addressed?

Acidic deprotection (e.g., 20% TFA in DCM, 2 h) effectively removes the Boc group but may protonate the boronic ester. To mitigate hydrolysis:

  • Use mild conditions (0°C, shorter reaction times).
  • Add scavengers like triisopropylsilane to quench tert-butyl cations .
  • Post-deprotection, neutralize with aqueous NaHCO₃ before further functionalization.

Methodological Considerations

Q. What solvent systems are compatible with this boronic ester in catalytic reactions?

Optimal solvents include THF, dioxane, and toluene. Polar aprotic solvents (DMF, DMSO) should be avoided due to competitive coordination with Pd catalysts . For aqueous mixtures, maintain pH >7 to prevent ester hydrolysis .

Q. How can researchers troubleshoot low yields in Sonogashira couplings with this substrate?

Common issues and solutions:

  • Cu co-catalyst deactivation: Use degassed solvents and exclude O₂.
  • Steric hindrance: Increase reaction temperature to 100°C and extend time to 48 h.
  • Byproduct formation: Add molecular sieves to absorb generated H₂O .

Q. What computational tools aid in predicting reactivity or designing derivatives?

DFT calculations (e.g., Gaussian 16) model steric and electronic effects of the Boc group on transition states. Molecular docking (AutoDock Vina) predicts binding affinity in medicinal chemistry applications .

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